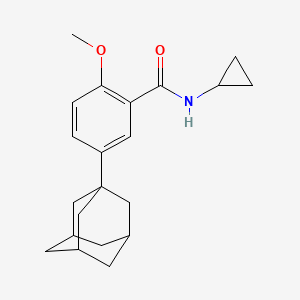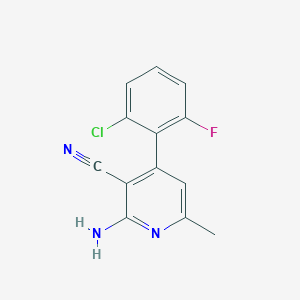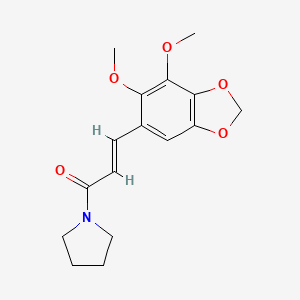![molecular formula C32H36N2O2S2 B11060697 3,3'-Benzene-1,2-diylbis[2-(4-tert-butylphenyl)-1,3-thiazolidin-4-one]](/img/structure/B11060697.png)
3,3'-Benzene-1,2-diylbis[2-(4-tert-butylphenyl)-1,3-thiazolidin-4-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(TERT-BUTYL)PHENYL]-3-(2-{2-[4-(TERT-BUTYL)PHENYL]-4-OXO-1,3-THIAZOLAN-3-YL}PHENYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound featuring multiple thiazole rings and tert-butyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(TERT-BUTYL)PHENYL]-3-(2-{2-[4-(TERT-BUTYL)PHENYL]-4-OXO-1,3-THIAZOLAN-3-YL}PHENYL)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole rings, followed by the introduction of tert-butyl phenyl groups through substitution reactions. Common reagents include thionyl chloride, tert-butyl bromide, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(TERT-BUTYL)PHENYL]-3-(2-{2-[4-(TERT-BUTYL)PHENYL]-4-OXO-1,3-THIAZOLAN-3-YL}PHENYL)-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its interactions with various biological targets can lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s pharmacological properties are studied to develop new treatments for diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-[4-(TERT-BUTYL)PHENYL]-3-(2-{2-[4-(TERT-BUTYL)PHENYL]-4-OXO-1,3-THIAZOLAN-3-YL}PHENYL)-1,3-THIAZOLAN-4-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOLAN-4-ONE
- 3-(2-{2-[4-(TERT-BUTYL)PHENYL]-4-OXO-1,3-THIAZOLAN-3-YL}PHENYL)-1,3-THIAZOLAN-4-ONE
Uniqueness
Compared to similar compounds, 2-[4-(TERT-BUTYL)PHENYL]-3-(2-{2-[4-(TERT-BUTYL)PHENYL]-4-OXO-1,3-THIAZOLAN-3-YL}PHENYL)-1,3-THIAZOLAN-4-ONE stands out due to its dual thiazole rings and multiple tert-butyl phenyl groups
Properties
Molecular Formula |
C32H36N2O2S2 |
|---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-3-[2-[2-(4-tert-butylphenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H36N2O2S2/c1-31(2,3)23-15-11-21(12-16-23)29-33(27(35)19-37-29)25-9-7-8-10-26(25)34-28(36)20-38-30(34)22-13-17-24(18-14-22)32(4,5)6/h7-18,29-30H,19-20H2,1-6H3 |
InChI Key |
ZANBVFLJHWNQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=CC=C3N4C(SCC4=O)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-bromophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-oxazol-5-ol](/img/structure/B11060632.png)
![2-(4-methoxyphenyl)-N'-{[(4-oxo-3,4,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B11060639.png)

![7-(3-hydroxy-4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11060648.png)
![methyl 4-(1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B11060649.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11060655.png)

![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060668.png)

![1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11060679.png)
![3-(2,5-difluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060684.png)
![3-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B11060691.png)
![3'-(3-Chloro-4-fluorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11060703.png)

